molecular formula C18H24N2O2S2 B3980715 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide

Cat. No. B3980715
M. Wt: 364.5 g/mol
InChI Key: XBHCWVYGGANMJZ-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as EBA or EBA-175, and it has been found to have a variety of potential applications in both laboratory and clinical settings.

Mechanism of Action

The mechanism of action of EBA is not fully understood, but it is believed to involve the binding of the compound to a specific protein on the surface of red blood cells. This protein is known as the Duffy antigen receptor for chemokines (DARC), and it is only present in certain populations of individuals. By binding to DARC, EBA may be able to prevent the attachment and invasion of certain strains of the malaria parasite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EBA are still being studied. However, it is known that the compound has a high affinity for DARC and can bind to this protein with high specificity. Additionally, EBA has been found to be non-toxic to human cells in vitro, suggesting that it may be safe for use in diagnostic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBA is its potential use as a highly specific diagnostic tool for malaria. However, there are also some limitations to the use of this compound in laboratory experiments. For example, EBA may not be effective against all strains of the malaria parasite, and its binding affinity for DARC may vary depending on the population being studied.

Future Directions

There are many potential future directions for research on EBA. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify other potential applications for it in both laboratory and clinical settings. Additionally, research could be conducted to optimize the synthesis of EBA and to develop more efficient methods for purifying this compound. Finally, studies could be conducted to determine the safety and efficacy of EBA in human clinical trials, with the ultimate goal of developing a new diagnostic tool for malaria that is highly specific and sensitive.

Scientific Research Applications

EBA has been studied extensively for its potential use as a diagnostic tool for malaria. Specifically, EBA has been found to bind to a protein on the surface of red blood cells that is only present in certain strains of the malaria parasite. This binding interaction could potentially be used to develop a diagnostic test for malaria that is more sensitive and specific than current methods.

properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-3-22-13-8-9-15-16(10-13)24-18(20-15)23-11-17(21)19-14-7-5-4-6-12(14)2/h8-10,12,14H,3-7,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHCWVYGGANMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide

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